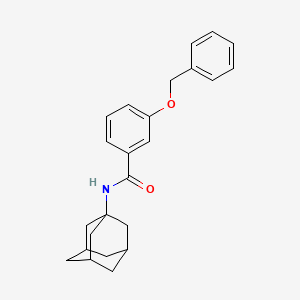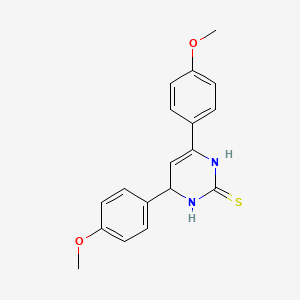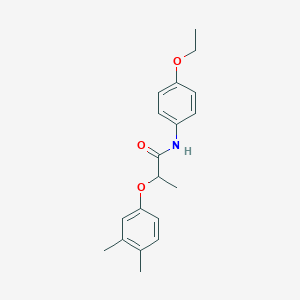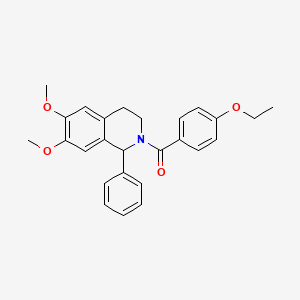![molecular formula C17H15ClF3NO2 B4053218 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4053218.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C17H15ClF3NO2 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0743409 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
One of the primary areas of research involving similar compounds is their pharmacokinetics and metabolism. A study detailed the pharmacokinetic characteristics of a related compound, exploring its absorption, clearance, distribution, and extensive metabolism in rats. This research is crucial for understanding how these compounds behave in biological systems, which is essential for their potential therapeutic use (Di Wu et al., 2006).
Photoreactivity and Solvent Effects
The photoreactivity of compounds structurally similar to 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has been investigated, highlighting how different solvents can affect their behavior under UV light. Such studies are essential for understanding the stability and potential environmental impact of these compounds (Y. Watanabe et al., 2015).
Antipathogenic Properties
Research into new thiourea derivatives, including those related to the compound , has demonstrated significant antipathogenic activity. This research suggests the potential for developing novel antimicrobial agents, emphasizing the importance of structural elements such as fluorine and chlorine atoms in enhancing bioactivity (Carmen Limban et al., 2011).
Metabolite Detection in Clinical Settings
Another crucial area of research is the detection of metabolites of similar compounds in human liver microsomes and urine, especially in the context of prostate cancer treatment. This study provides insights into the metabolism and potential toxicity pathways of these compounds, which is vital for their safe use in medicine (R. Goda et al., 2006).
Environmental Concerns and Detection
The determination of environmental phenols, including related compounds, in various matrices such as water and human milk, highlights the environmental presence and potential exposure risks of these chemicals. This research underscores the need for monitoring and understanding the environmental impact of such compounds (H. Karimi-Maleh et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-10-9-12(7-8-14(10)18)24-11(2)16(23)22-15-6-4-3-5-13(15)17(19,20)21/h3-9,11H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEOWWUKQLMCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![13-(2-ethoxyethylsulfanyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B4053163.png)
![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-nitrobenzamide](/img/structure/B4053168.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4053175.png)
![2,2,2-TRIFLUORO-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE](/img/structure/B4053181.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4053197.png)

![N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4053211.png)
![5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4053225.png)


